2-Bromo-5-isocyanato-1,3-dimethylbenzene
Description
2-Bromo-5-isocyanato-1,3-dimethylbenzene is a halogenated aromatic compound featuring a bromine atom at the 2-position, an isocyanato group (-NCO) at the 5-position, and methyl substituents at the 1- and 3-positions. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing isocyanato group and steric hindrance from the methyl groups. The compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials, leveraging the reactivity of the isocyanato group in urethane or urea formation .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-5-isocyanato-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-8(11-5-12)4-7(2)9(6)10/h3-4H,1-2H3 |
InChI Key |
AJVVGMPXTVEDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include halogenated dimethylbenzenes (e.g., 2-bromo-1,3-dimethylbenzene, 2-chloro-1,3-dimethylbenzene) and substituted derivatives (e.g., nitro, fluoro).
Table 1: Comparison of Physical Properties
*Estimated values based on structural similarity to 2-bromo-5-chloro-1,3-dimethylbenzene .
Key Observations :
Reactivity in Catalytic Coupling Reactions
The reactivity of halogenated dimethylbenzenes in cross-coupling reactions (e.g., Suzuki-Miyaura) is influenced by steric and electronic effects:
Table 2: Hazard Comparison
Key Insights :
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The -NCO group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methyl- or halogen-only analogues.
- Steric Hindrance : Methyl groups at 1- and 3-positions hinder access to the reactive bromine and isocyanato sites, impacting reaction kinetics .
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